Fmoc-2-amino-3-methoxypropionic acid

Description

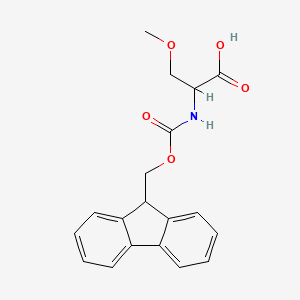

Fmoc-2-amino-3-methoxypropionic acid (CAS 215189-51-8) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₉H₁₉NO₅ (MW: 341.36 g/mol), featuring a methoxy (-OCH₃) group at the β-carbon position (C3) of the propionic acid backbone and an Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position . The methoxy group confers unique steric and electronic properties, influencing solubility, reactivity, and compatibility with solid-phase peptide synthesis (SPPS) protocols.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWAFELGMGZCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215189-51-8 | |

| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Peptide Synthesis

Overview:

Fmoc-2-amino-3-methoxypropionic acid is primarily utilized as a building block in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during peptide bond formation, allowing for selective reactions at other functional groups.

Key Applications:

- Solid-Phase Peptide Synthesis (SPPS): The compound is instrumental in SPPS, enabling the efficient assembly of complex peptide sequences. This method is widely used for producing peptides that are essential for studying protein structure and function .

- Design of Bioactive Peptides: By incorporating this amino acid into peptide sequences, researchers can design peptides with specific biological activities, enhancing their potential therapeutic effects .

Drug Development

Overview:

The compound plays a crucial role in pharmaceutical research, particularly in the development of new drug candidates targeting specific proteins or enzymes.

Key Applications:

- Modification of Amino Acids: this compound can be modified to improve the stability and efficacy of peptide-based therapeutics. This modification is vital for overcoming challenges such as proteolytic degradation .

- Targeted Drug Delivery Systems: The compound can be employed in bioconjugation processes to attach biomolecules to drugs or imaging agents, enhancing the specificity and effectiveness of therapeutic agents .

Proteomics Research

Overview:

In proteomics, this compound aids in studying the entire set of proteins expressed by an organism.

Key Applications:

- Protein Characterization: this compound is used to synthesize peptides that serve as standards or probes in mass spectrometry and other analytical techniques for protein characterization .

- Understanding Protein Interactions: By incorporating this amino acid into peptide sequences, researchers can investigate protein-protein interactions and their implications in various biological processes .

Bioconjugation and Targeted Therapies

Overview:

The ability to modify biomolecules with this compound facilitates advancements in targeted therapies.

Key Applications:

- Linking Biomolecules: The compound is utilized to create bioconjugates that link drugs to antibodies or other targeting agents, improving the delivery and efficacy of treatments .

- Development of Diagnostic Tools: Its properties allow for the attachment of fluorescent markers or other detectable labels to peptides, aiding in the development of diagnostic assays .

Research in Neuroscience

Overview:

this compound has applications in neuroscience research due to its structural properties.

Key Applications:

- Neuropeptide Studies: It is used to synthesize neuropeptides that play crucial roles in neurotransmission and neurological functions, providing insights into potential therapeutic targets for neurological disorders .

- Investigating Neurological Disorders: Researchers utilize this compound to explore the mechanisms underlying various neurological conditions, contributing to the development of novel treatment strategies .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-Protected Diaminopropionic Acid Derivatives

(S)-3-(Boc-amino)-2-(Fmoc-amino)propionic Acid (CAS 162558-25-0)

- Molecular Formula : C₂₃H₂₆N₂O₆ (MW: 426.47 g/mol).

- Key Features: Contains Boc (tert-butoxycarbonyl) and Fmoc groups on adjacent amino groups. The dual protection allows orthogonal deprotection strategies, enabling selective modification in peptide chains.

- Applications : Ideal for synthesizing branched peptides or incorporating post-translational modifications. The Boc group is acid-labile, while Fmoc is base-sensitive, offering flexibility in synthesis workflows .

Fmoc-L-Dap(Alloc,Me)-OH (CAS 2389078-45-7)

- Molecular Formula: Not explicitly stated, but structurally includes Alloc (allyloxycarbonyl) and methyl groups on the β-amino nitrogen.

- Key Features: The Alloc group is removable via palladium-catalyzed deprotection under mild conditions, minimizing side reactions.

- Applications : Used in complex peptide architectures requiring selective deprotection, such as cyclic or multivalent peptides .

Fmoc-Protected Aromatic Side-Chain Analogs

Fmoc-4-(Boc-amino)-L-phenylalanine (CAS 174132-31-1)

- Molecular Formula : C₂₉H₃₀N₂O₆ (MW: 502.56 g/mol).

- Key Features: Contains a Boc-protected amino group on the phenyl ring. The aromatic side chain enables π-π interactions, enhancing peptide stability.

- Applications : Critical for introducing hydrophobic or aromatic motifs in therapeutic peptides, such as kinase inhibitors .

Fmoc-3-Amino-3-phenylpropionic Acid (CAS 180181-93-5)

Substituent Position and Functional Group Variations

N-Fmoc-N-methoxy-3-aminopropionic Acid (CAS 247021-90-5)

- Molecular Formula: C₁₉H₁₉NO₅ (MW: 341.4 g/mol).

- Key Features : The methoxy group is attached to the nitrogen (N-methoxy), unlike the β-carbon methoxy in the target compound. This alters electronic distribution and steric accessibility.

- Applications: Limited utility in standard SPPS due to reduced nucleophilicity of the nitrogen, but may serve in specialized orthogonal protection schemes .

(S)-3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic Acid (CAS 188970-92-5)

Stereochemical and Hydroxyl-Substituted Analogs

N-Fmoc-(2R,3R)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic Acid (CAS 1391521-96-2)

- Molecular Formula: C₂₄H₂₁NO₆ (MW: 433.45 g/mol).

- Key Features : Combines a hydroxyl group at C2 and a methoxyphenyl group at C3. The stereochemistry (2R,3R) introduces chiral complexity.

- Applications : Valuable for synthesizing conformationally constrained peptides with enhanced target specificity .

Fmoc-(S)-3-Amino-3-(4-hydroxyphenyl)-propionic Acid (CAS 501015-33-4)

- Molecular Formula: C₂₄H₂₁NO₅ (MW: 403.43 g/mol).

- Key Features : A hydroxyl group on the phenyl ring enables hydrogen bonding, improving aqueous solubility compared to methoxy-substituted analogs.

- Applications : Suitable for peptides requiring polar interactions, such as enzyme substrates or signaling molecules .

Comparative Data Table

Research Findings and Trends

- Reactivity: Methoxy-substituted derivatives (e.g., this compound) exhibit moderate steric hindrance, balancing coupling efficiency and solubility in SPPS .

- Deprotection Strategies : Alloc-protected analogs enable mild deprotection but require specialized reagents, whereas Boc groups are compatible with standard acidic conditions .

- Solubility : Hydroxyl-substituted analogs (e.g., CAS 501015-33-4) show improved aqueous solubility compared to methoxy or phenyl variants, critical for bioactive peptides .

Q & A

Q. What alternative protecting groups are compatible with this compound for orthogonal peptide synthesis?

- Methodology : For multi-functional peptides, combine with:

- Boc : Acid-labile for temporary protection (e.g., side-chain amines).

- Alloc : Removable by Pd(0) for orthogonal deprotection.

- ivDde : Hydrazine-labile for selective lysine protection.

Validate compatibility via TLC and LC-MS after sequential deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.